Z-Ala-Tyr-OH

Vue d'ensemble

Description

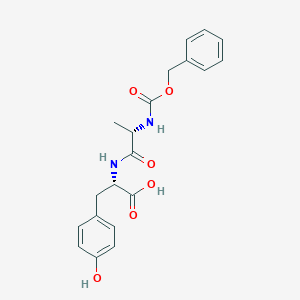

Z-Ala-Tyr-OH: is a dipeptide composed of the amino acids alanine and tyrosine Dipeptides are molecules consisting of two amino acids linked by a single peptide bond

Applications De Recherche Scientifique

Z-Ala-Tyr-OH has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide bond formation and cleavage.

Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

Medicine: Explored for its potential as a therapeutic agent in treating oxidative stress-related conditions.

Industry: Utilized in the development of bioactive materials and as a building block for more complex peptides

Mécanisme D'action

Target of Action

Z-Ala-Tyr-OH, also known as Ala-Tyr, primarily targets the L-amino acid ligase from Bacillus subtilis (Bs) and Bacillus pumilus, which are crucial for its synthesis . It also acts as an inhibitor for cathepsin L , a protease involved in protein catabolism .

Mode of Action

Ala-Tyr interacts with its targets through an enzymatic cascade. The L-amino acid ligase from Bacillus subtilis (Bs) is coupled with the polyphosphate kinase (PPK) from Sulfurovum lithotrophicum (PPKSL) for regenerating ATP to produce Ala-Tyr . As a cathepsin L inhibitor, this compound exerts sub-micromolar antiviral activity against SARS-CoV-2, SARS-CoV-1, and human coronavirus 229E .

Biochemical Pathways

The synthesis of Ala-Tyr involves a multi-enzyme coupling reaction system, which has become a promising biomanufacturing platform for biochemical production . The L-amino acid ligases (Lals), which could condense two amino acids to their corresponding dipeptide, were discovered . The L-amino acid ligase from Bacillus subtilis (Bs) was selected and coupled with the PPK from Sulfurovum lithotrophicum (PPKSL) for regenerating ATP to produce Ala-Tyr .

Pharmacokinetics

It’s known that the compound is rapidly absorbed and eliminated, suggesting that taking this compound as a supplement is safe without affecting its own levels or serum levels of other amino acids .

Result of Action

The result of the action of this compound is the production of the dipeptide Ala-Tyr. In the optimization system, 40.1 mM Ala-Tyr was produced within 3 hours due to efficient ATP regeneration with hexametaphosphate (PolyP(6)) as the phosphate donor . The molar yield was 0.89 mol/mol based on the substrates added, while the productivity of Ala-Tyr achieved 13.4 mM/h .

Action Environment

The action environment of this compound is crucial for its synthesis and function. The synthesis of Ala-Tyr was developed by a L-amino acid ligase together with polyphosphate kinase (PPK) under optimized conditions (boric acid-borax (0.2 mol/L), 30°C, pH 9.5) . The environmental factors such as temperature, pH, and the presence of certain ions can influence the compound’s action, efficacy, and stability .

Analyse Biochimique

Biochemical Properties

Z-Ala-Tyr-OH plays a significant role in biochemical reactions. It is synthesized by L-amino acid ligase, an enzyme that condenses two amino acids to form a corresponding dipeptide . The L-amino acid ligase from Bacillus subtilis and Bacillus pumilus have been applied for this compound synthesis .

Cellular Effects

Molecular Mechanism

The molecular mechanism of this compound involves its breakdown into its constituent amino acids. This process is facilitated by enzymes in the body, leading to the release of tyrosine .

Metabolic Pathways

This compound is involved in the metabolic pathway of tyrosine. After entering the body, it can be rapidly broken down to release tyrosine , which is then used in various metabolic processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Z-Ala-Tyr-OH can be achieved through both chemical and enzymatic methods. One common chemical method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

Deprotection: Removal of the protecting group from the amino acid attached to the resin.

Coupling: Addition of the next amino acid in the sequence, activated by coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Cleavage: Removal of the peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods: In an industrial setting, the enzymatic synthesis of this compound can be more efficient and environmentally friendly. Enzymatic methods often involve the use of L-amino acid ligases, which catalyze the formation of peptide bonds between amino acids. For example, the L-amino acid ligase from Bacillus subtilis can be used in combination with polyphosphate kinase to regenerate adenosine triphosphate (ATP), facilitating the synthesis of this compound in a single pot reaction .

Analyse Des Réactions Chimiques

Types of Reactions: Z-Ala-Tyr-OH can undergo various chemical reactions, including:

Oxidation: The tyrosine residue in this compound can be oxidized to form dityrosine or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and peracetic acid.

Reduction: Reduction of the peptide bond or side chains can be achieved using reducing agents like sodium borohydride.

Substitution: The phenolic hydroxyl group of tyrosine can undergo substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracetic acid, Dess-Martin periodinane.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitric acid, sulfuric acid.

Major Products:

Oxidation: Dityrosine, quinones.

Reduction: Reduced peptides.

Substitution: Nitrated or sulfonated tyrosine derivatives.

Comparaison Avec Des Composés Similaires

Ala-Tyr: A dipeptide similar to Z-Ala-Tyr-OH but without the Z-protecting group.

Tyr-Ala: A dipeptide with the reverse sequence of amino acids.

Gly-Tyr: A dipeptide with glycine instead of alanine.

Uniqueness: this compound is unique due to the presence of the Z-protecting group, which can influence its reactivity and stability. This protecting group can be selectively removed under specific conditions, allowing for targeted modifications and applications in peptide synthesis .

Activité Biologique

Z-Ala-Tyr-OH, a dipeptide composed of alanine and tyrosine, has garnered attention in scientific research due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

This compound (CAS Number: 13122-97-9) is synthesized through various methods, including solid-phase peptide synthesis (SPPS) and enzymatic reactions involving L-amino acid ligases. Its structure facilitates interactions with biological systems, particularly in neurotransmitter synthesis and antioxidant activity.

Target Enzymes

This compound primarily interacts with:

- L-amino acid ligase from Bacillus subtilis and Bacillus pumilus, crucial for its synthesis.

- Cathepsin L , a protease involved in protein degradation and turnover.

These interactions are significant for understanding how this compound can influence metabolic pathways related to neurotransmitter production and oxidative stress responses.

Biochemical Pathways

The compound is metabolized into its constituent amino acids, particularly tyrosine, which is a precursor for catecholamine neurotransmitters such as dopamine, epinephrine, and norepinephrine. This metabolic pathway is critical in neurobiology and pharmacology .

Biological Activities

This compound exhibits several notable biological activities:

- Neurotransmitter Synthesis : As a source of tyrosine, it plays a vital role in the synthesis of neurotransmitters, which are essential for mood regulation and cognitive functions.

- Antioxidant Properties : Tyrosine derivatives have been shown to possess antioxidant capabilities, potentially protecting cells from oxidative damage .

- Enzyme Modulation : The compound affects enzyme activities associated with amino acid metabolism, influencing overall metabolic health .

Study on Neurotransmitter Production

A study investigated the effects of this compound on dopamine synthesis in neuronal cell cultures. Results indicated that supplementation with this compound significantly increased dopamine levels compared to control groups. This suggests its potential utility in treating neurodegenerative diseases where dopamine levels are compromised .

Antioxidant Activity Assessment

Research evaluating the antioxidant capacity of this compound demonstrated that it effectively scavenged free radicals in vitro. The compound's ability to reduce oxidative stress markers was quantified using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, showing a dose-dependent response.

Pharmacokinetics

This compound is rapidly absorbed and metabolized within the body. Studies indicate that it does not adversely affect serum levels of other amino acids when administered as a dietary supplement. This rapid metabolism underscores its potential as a safe therapeutic agent.

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Mechanism/Effect | References |

|---|---|---|

| Neurotransmitter Synthesis | Increases dopamine production | |

| Antioxidant Properties | Scavenges free radicals | |

| Enzyme Modulation | Affects amino acid metabolism |

Table 2: Pharmacokinetic Properties of this compound

| Property | Description | Value |

|---|---|---|

| Absorption | Rapid absorption post-ingestion | Fast |

| Metabolism | Metabolized to tyrosine | Yes |

| Safety | No adverse effects on serum amino acid levels | Confirmed |

Propriétés

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O6/c1-13(21-20(27)28-12-15-5-3-2-4-6-15)18(24)22-17(19(25)26)11-14-7-9-16(23)10-8-14/h2-10,13,17,23H,11-12H2,1H3,(H,21,27)(H,22,24)(H,25,26)/t13-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPGUDNBCHNMDV-GUYCJALGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.